molecular formula C4H6N4O2 B7761411 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 527-57-1

2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No.: B7761411
CAS No.: 527-57-1
M. Wt: 142.12 g/mol
InChI Key: HWSJQFCTYLBBOF-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out by adding guanidine hydrochloride to a sodium methoxide solution, followed by the dropwise addition of dimethyl malonate. The mixture is then heated and stirred, followed by pressure-reduced distillation, addition of water, and pH adjustment with acid. The intermediate product is then subjected to further reactions, including reduction with a Raney nickel catalyst, to yield the final product .

Industrial Production Methods

For industrial production, the process is optimized to increase yield and reduce costs. The method involves cyclization, nitrosation, reduction, and salt-forming reactions using dimethyl malonate and guanidine hydrochloride as raw materials. The total yield of the product is approximately 75%, with a purity of 99.0% .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Raney nickel catalyst is often used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2,5-Diamino-4,6-dihydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.

    Medicine: Explored for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and in the treatment of cancer.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Lacks the additional amino group at position 5.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.

Uniqueness

2,5-Diamino-4,6-dihydroxypyrimidine is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The additional amino group at position 5 enhances its potential as an enzyme inhibitor and its ability to participate in various chemical reactions .

Properties

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02037
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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